![molecular formula C14H20BrNO4S2 B2988704 4-bromo-N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzenesulfonamide CAS No. 874787-84-5](/img/structure/B2988704.png)
4-bromo-N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzenesulfonamide is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a sulfonamide derivative that has been synthesized using specific methods and has been extensively studied for its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Photodynamic Therapy for Cancer Treatment
Benzenesulfonamide derivatives have been explored for their potential in photodynamic therapy (PDT), an emerging cancer treatment method. Research into zinc phthalocyanine substituted with benzenesulfonamide groups has shown promising results. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potent Type II photosensitizers for cancer treatment in PDT (Pişkin, Canpolat, & Öztürk, 2020).
Asymmetric Alkylation Reactions
Benzenesulfonamides have also found application in asymmetric synthesis, which is crucial for producing chiral molecules. For example, cinchonidinium salts derived from 4-(bromomethyl)benzenesulfonamides have shown highly enantioselective catalytic activity in asymmetric benzylation reactions, producing phenylalanine derivatives with significant yield and enantioselectivity (Itsuno, Yamamoto, & Takata, 2014).
Inhibitory Effects on Carbonic Anhydrase
The synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamides and their inhibitory effects on human carbonic anhydrase I and II isoenzymes have been studied. These compounds have been shown to potently inhibit these isoenzymes, indicating potential therapeutic applications in conditions where inhibition of carbonic anhydrase is beneficial (Gul et al., 2016).
Synthesis and Structural Studies
Research on the synthesis and structural characterization of compounds featuring the benzenesulfonamide group, such as methylbenzenesulfonamide CCR5 antagonists, highlights the relevance of these compounds in drug development, particularly for targeting preparations in the prevention of HIV-1 infection (Cheng De-ju, 2015).
Directed Metalation Group (DMG) Applications
Benzenesulfonamide serves as a powerful DMG, with research highlighting its potential in the Directed ortho Metalation (DoM) methodology. This approach facilitates the synthesis of various heterocyclic compounds, showcasing the versatility of benzenesulfonamides in organic synthesis (Familoni, 2002).
Eigenschaften
IUPAC Name |
4-bromo-N-butyl-N-(1,1-dioxothiolan-3-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO4S2/c1-2-3-9-16(13-8-10-21(17,18)11-13)22(19,20)14-6-4-12(15)5-7-14/h4-7,13H,2-3,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNJIYAIMIVXPKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C1CCS(=O)(=O)C1)S(=O)(=O)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzenesulfonamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.